2(3'-Methoxyphenyl)-N-acetylneuraminic acid
Description
2(3'-Methoxyphenyl)-N-acetylneuraminic acid is a synthetic derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. This compound features a methoxyphenyl group substituted at the C2 position of Neu5Ac, which alters its biochemical interactions. It was first synthesized and characterized in the context of virology research, particularly to study influenza virus neuraminidase activity. Palese and Schulman (1974) demonstrated its utility in differentiating recombinant influenza strains with high and low neuraminidase activity, leveraging its structural modifications to inhibit or track enzyme function .
Properties
CAS No. |
24751-40-4 |
|---|---|
Molecular Formula |
C18H25NO10 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(3-methoxyphenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO10/c1-9(21)19-14-12(22)7-18(17(25)26,29-16(14)15(24)13(23)8-20)28-11-5-3-4-10(6-11)27-2/h3-6,12-16,20,22-24H,7-8H2,1-2H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18+/m0/s1 |
InChI Key |
FFQZDUPSNPAFTE-DGYIVEFISA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenylacetic acid with N-acetylneuraminic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2(3’-Methoxyphenyl)-N-acetylneuraminic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2(3'-Methoxyphenyl)-N-acetylneuraminic acid is a compound with several applications, particularly in biochemical research. It is also known under other names such as 5-Ampna and 2-(3-methoxyphenyl)-N-acetyl-alpha-neuraminic acid .
Chemical Structure and Properties
this compound has the molecular formula and a molecular weight of 415.4 g/mol . It is characterized by a methoxyphenyl group attached to N-acetylneuraminic acid .
Applications in Research
- Enzyme Studies: this compound is used as a substrate in neuraminidase assays . Its application helps avoid interference typically encountered with the thiobarbituric acid method and ampholytes .
- Influenza Virus Research: This compound has been used in studies involving neuraminidase from influenza virus A(H3N2). Studies show that different preparations of neuraminidase exhibit varying kinetic properties with N-acetylneuraminyl-lactose and glycophorin A, but not significant differences when using 5-N-acetyl-2-O-(3-methoxyphenyl)-alpha-D-neuraminic acid .
- Sialidase Inhibitors: Derivatives of N-acetylneuraminic acid, including those with modifications like fluorination, have been explored as sialidase inhibitors . Sialidases are enzymes that cleave sialic acids from glycoconjugates, and their inhibition is relevant in various therapeutic areas .
- Synthesis of Glycosides: N-acetylneuraminic acid derivatives are utilized in the synthesis of various glycosides . These glycosides are crucial in studying biological processes and developing potential therapeutic agents .
Mechanism of Action
The mechanism of action of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-Acetylneuraminic Acid (Neu5Ac)
- Structural Features : Neu5Ac is the most common sialic acid in humans, composed of a nine-carbon backbone with an N-acetyl group at C5 and a glycerol side chain at C4.
- Functional Role : It is critical in cell-cell recognition, immune modulation, and pathogen-host interactions. Neu5Ac attenuates hyperlipidemia-induced inflammation and oxidative stress in animal models .
- Key Difference : Unlike 2(3'-methoxyphenyl)-Neu5Ac, natural Neu5Ac lacks the methoxyphenyl group, making it a substrate rather than an inhibitor for neuraminidases .
N-Glycolylneuraminic Acid (Neu5Gc)
- Structural Features : Neu5Gc replaces the N-acetyl group of Neu5Ac with an N-glycolyl group.
- Functional Role : Neu5Gc is absent in humans due to a genetic mutation but prevalent in other mammals. It influences platelet function and immune responses .
- Key Difference: Neu5Gc’s glycolyl group enhances its immunogenicity compared to Neu5Ac, while 2(3'-methoxyphenyl)-Neu5Ac’s aromatic substitution confers selective neuraminidase inhibition .
Ketodeoxynononic Acid (Kdn)
- Structural Features : Kdn lacks the N-acyl group at C5, replacing it with a hydroxyl group.
- Functional Role : Found in fish and amphibians, Kdn participates in embryonic development and microbial resistance .
- Key Difference : The absence of the N-acyl group in Kdn reduces its affinity for mammalian neuraminidases compared to 2(3'-methoxyphenyl)-Neu5Ac .
4-O-Acetyl-N-Acetylneuraminic Acid
- Structural Features : This variant includes an additional acetyl group at the C4 hydroxyl position.
- Functional Role : The 4-O-acetyl group blocks cleavage by bacterial neuraminidases, enhancing resistance to microbial degradation .
- Key Difference : The C4 modification contrasts with the C2 methoxyphenyl substitution in 2(3'-methoxyphenyl)-Neu5Ac, leading to divergent interactions with enzymes and receptors .
Colominic Acid
- Structural Features : A polymer of Neu5Ac linked via α-2,8-glycosidic bonds.
- Functional Role : Produced by bacteria like E. coli, it mimics host polysaccharides to evade immune detection .
- Key Difference: Polymeric structure distinguishes it from monomeric 2(3'-methoxyphenyl)-Neu5Ac, which is tailored for targeted enzyme inhibition .
Comparative Data Table
Q & A
Q. Methodological Insight :
- Experimental Design : Use MPN in plaque assays or cell culture systems to screen viral recombinants. Clones with high NA activity exhibit reduced MPN sensitivity due to efficient cleavage of sialic acid residues.
- Validation : Confirm NA activity via fluorometric assays using synthetic substrates (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid).
What analytical techniques are recommended for quantifying MPN and its derivatives in biological matrices?
Basic Question
High-performance liquid chromatography (HPLC) with chemiluminescence detection is a validated method for quantifying MPN derivatives in serum and urine. Hydrolysis with hydrochloric acid releases MPN from glycoconjugates, followed by chromatographic separation (C18 column) and detection at sub-nanomolar sensitivity .
Q. Advanced Consideration :
- Limitations : Matrix interference (e.g., N-glycolylneuraminic acid) requires rigorous sample cleanup.
- Alternative Methods : Mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 2,4,7,8,9-Pentaacetate-d3) improves specificity for metabolic studies .
How does MPN compare to other neuraminidase inhibitors in structural and functional studies?
Advanced Question
MPN and derivatives like 2-deoxy-2,3-dehydro-N-trifluoracetylneuraminic acid (FANA) exhibit distinct inhibition kinetics. MPN’s 3'-methoxyphenyl group enhances binding to conserved NA active sites, while FANA’s trifluoracetyl moiety increases hydrophobic interactions. Structural studies (X-ray crystallography) reveal these differences in binding pocket occupancy, explaining variations in IC50 values .
Q. Methodological Approach :
- Kinetic Assays : Measure NA inhibition using recombinant enzymes and fluorogenic substrates.
- Structural Analysis : Resolve inhibitor-enzyme complexes at <2.0 Å resolution to identify critical interactions.
What isotopic labeling strategies are effective for tracking MPN in metabolic pathways?
Advanced Question
Deuterium-labeled MPN derivatives (e.g., 2,4,7,8,9-Pentaacetate-d3) enable precise metabolic tracking via LC-MS/MS. The deuterium atoms stabilize the compound against enzymatic degradation, allowing quantification of sialic acid turnover in tissues or biofluids. This is critical for studying MPN’s role in glycosylation disorders or viral pathogenesis .
Q. Experimental Workflow :
Synthesize deuterated MPN via acetylation/deuteration of N-acetylneuraminic acid.
Administer the labeled compound in vivo (e.g., rodent models) and monitor isotopic enrichment in target tissues.
Use tandem MS to distinguish labeled MPN from endogenous sialic acids.
How can researchers address contradictory data on MPN’s efficacy across experimental models?
Advanced Question
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cell/virus strains. To resolve these:
- Standardization : Use WHO-recommended NA inhibition protocols with uniform substrate concentrations and buffer systems.
- Cross-Validation : Compare MPN’s activity against multiple influenza subtypes (e.g., H1N1, H3N2) in parallel assays.
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., viral clade, host cell type) influencing MPN sensitivity .
What biotechnological methods are employed for MPN synthesis?
Basic Question
MPN is synthesized enzymatically using N-acetylneuraminic acid aldolase (NanA) immobilized on solid supports (e.g., chitosan beads). This method enhances yield (≥80%) and scalability compared to chemical synthesis. Key steps include:
Substrate Preparation: Combine N-acetylmannosamine and pyruvate.
Enzyme Immobilization: Crosslink NanA to chitosan via glutaraldehyde.
Batch Reactor Operation: Maintain pH 7.5 and 37°C for 24 hours .
Q. Advanced Optimization :
- CRISPR-Modified Strains : Engineer E. coli to overexpress NanA and sialic acid transporters for in vivo MPN production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
